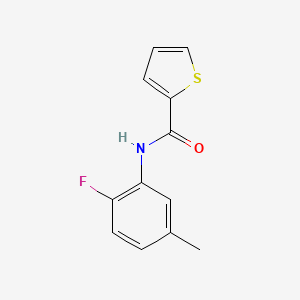

N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide

Description

The exact mass of the compound this compound is 235.04671328 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-fluoro-5-methylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNOS/c1-8-4-5-9(13)10(7-8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKQBENHLPQOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide, also known as Linifanib (ABT-869), is a small molecule vascular endothelial growth factor (VEGF) receptor-based kinase inhibitor. It primarily targets the VEGF and PDGF receptor families, which play a crucial role in angiogenesis, the formation of new blood vessels.

Mode of Action

Linifanib inhibits all members of the VEGF and PDGF receptor families, thereby suppressing tumor growth. It prevents the formation of new blood vessels that supply the tumor with oxygen and nutrients and inhibits key angiogenic signaling pathways. It also exhibits potent anti-proliferative and apoptotic effects on tumor cells dependent on mutant, constitutively active, FLT3 and KIT kinases.

Biochemical Pathways

The compound affects the VEGF and PDGF pathways, which are critical for angiogenesis. By inhibiting these pathways, Linifanib disrupts the supply of oxygen and nutrients to the tumor, thereby suppressing its growth.

Pharmacokinetics

In a phase 1 study, Linifanib’s pharmacokinetics were found to be dose-proportional across 0.10–0.25 mg/kg. This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties scale with the dosage, impacting its bioavailability.

Result of Action

Linifanib has been shown to be effective in a broad range of cancers, including small cell lung carcinoma, colon carcinoma, breast carcinoma, and MV4-11 tumors. It induces significant apoptosis in cells with FLT3 mutation in vitro and has a profound anti-leukemic effect in a mouse xenograft model.

Action Environment

The interaction of Linifanib with proteins such as bovine serum albumin (BSA) can provide valuable information regarding the pharmacokinetic and pharmacodynamics behavior of the drug. Environmental factors, such as the presence of these proteins, can influence Linifanib’s action, efficacy, and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.